molecular formula C13H17BrN2O2 B6234303 tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1781570-26-0

tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No.: B6234303
CAS No.: 1781570-26-0
M. Wt: 313.2
InChI Key:
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Description

tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: is a chemical compound with the molecular formula C13H17BrN2O2 and a molar mass of 313.19 g/mol It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves the reaction of 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Scientific Research Applications

Chemistry: tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds with potential biological activity .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties .

Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable precursor for the production of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is not well-documented. as a quinoxaline derivative, it is likely to interact with various biological targets, including enzymes and receptors. The bromine atom and tert-butyl group may enhance its binding affinity and specificity for certain molecular targets .

Properties

CAS No.

1781570-26-0

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.2

Purity

95

Origin of Product

United States

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